2,5-Difluoro-3-iodophenol
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Overview
Description
2,5-Difluoro-3-iodophenol is an organic compound characterized by the presence of fluorine and iodine atoms attached to a phenol ring. Its molecular formula is C6H3F2IO, and it is known for its unique chemical properties due to the electronegative fluorine and iodine substituents. This compound is of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorophenol with iodine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene.
Major Products:
Substitution: Formation of 2,5-difluoro-3-aminophenol or 2,5-difluoro-3-thiolphenol.
Oxidation: Formation of 2,5-difluoro-3-iodoquinone.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
2,5-Difluoro-3-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-iodophenol involves its interaction with molecular targets through its phenol group and halogen substituents. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 3,5-Difluoro-4-iodophenol
- 2,3-Difluoro-5-iodophenol
- 2,6-Difluoro-3-iodophenol
Comparison: 2,5-Difluoro-3-iodophenol is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H3F2IO |
---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
2,5-difluoro-3-iodophenol |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
InChI Key |
SVVGARMPVDADOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)I)F |
Origin of Product |
United States |
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